2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 1021216-20-5
Cat. No.: VC11963261
Molecular Formula: C21H15F3N4OS
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021216-20-5 |
|---|---|
| Molecular Formula | C21H15F3N4OS |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | 2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H15F3N4OS/c22-21(23,24)15-7-4-8-16(11-15)26-19(29)13-30-20-18-12-17(14-5-2-1-3-6-14)27-28(18)10-9-25-20/h1-12H,13H2,(H,26,29) |
| Standard InChI Key | OEVTVIWQJLMRTN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound belonging to the class of acetamides. It features a unique structural arrangement that includes a sulfanyl group linked to a pyrazolopyrazine moiety and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.
Chemical Formula and Molecular Weight
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Molecular Formula: CHFNOS
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Molecular Weight: Approximately 421.42 g/mol
Synthesis Methods
The synthesis of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Key methods include:
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Step 1: Formation of the pyrazolopyrazine core.
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Step 2: Introduction of the sulfanyl group.
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Step 3: Coupling with the trifluoromethyl-substituted phenyl group.
Copper sulfate can be used as a catalyst to facilitate the formation of the sulfanyl linkage.
Biological Activities and Applications
Compounds with similar structures have shown potential in modulating biological targets, suggesting applications in pharmacology, particularly in cancer and inflammation research. The mechanism of action often involves interaction with specific enzymes or receptors, influencing cellular pathways.
Table 2: Potential Biological Activities
| Compound | Potential Biological Activity |
|---|---|
| Pyrazolopyrazine Derivatives | Anti-inflammatory, Anti-cancer |
| Sulfonamides with Pyrazolopyrazine Moiety | Modulation of Protein Kinase Activity |
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